4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one
CAS No.:
Cat. No.: VC16364024
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O3 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 4-(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-2-one |
| Standard InChI | InChI=1S/C18H16N4O3/c1-11-16-13(18(24)22-8-7-19-15(23)10-22)9-14(20-17(16)25-21-11)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,19,23) |
| Standard InChI Key | KXZFQCXXJWIZAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCNC(=O)C4 |
Introduction
The compound 4-[(3-Methyl-6-phenyl oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one is a complex organic molecule that combines elements of oxazole, pyridine, and piperazine rings. This unique structure suggests potential applications in pharmaceuticals due to its diverse functional groups, which can interact with biological targets in various ways.
Synthesis Methods
The synthesis of 4-[(3-Methyl-6-phenyl oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one likely involves multiple steps, starting with the preparation of the oxazolo-pyridine core, followed by its coupling with a piperazinone derivative. Common methods might include:
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Condensation Reactions: Involving the reaction of an activated carboxylic acid derivative of the oxazolo-pyridine core with piperazin-2-one.
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Coupling Reactions: Utilizing catalysts to facilitate the formation of the amide bond between the oxazolo-pyridine and piperazine moieties.
Biological Activity and Potential Applications
While specific biological activities of 4-[(3-Methyl-6-phenyl oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one are not detailed in the available literature, compounds with similar structures often exhibit potential in therapeutic areas such as:
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Neurological Disorders: Due to the presence of piperazine, which is common in drugs targeting the central nervous system.
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Infectious Diseases: Given the structural similarities to compounds known to interact with viral or bacterial targets.
Comparison with Similar Compounds
Research Findings and Future Directions
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